Product packaging for 5-Methylspiro[indoline-3,4'-piperidine](Cat. No.:)

5-Methylspiro[indoline-3,4'-piperidine]

Cat. No.: B12634935
M. Wt: 202.30 g/mol
InChI Key: UWECUYOWNPNWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylspiro[indoline-3,4'-piperidine] is a high-value spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that combines indoline and piperidine moieties in a spiro-fused system, making it a versatile privileged building block for constructing biologically active molecules . Spiro-indoline-piperidine derivatives are extensively investigated for their potential across multiple therapeutic areas, including as central nervous system (CNS) active agents with reported antidepressant and anticonvulsant properties . The structural complexity of this spiro-framework allows it to interact with diverse biological targets, and related compounds are being explored for their antiproliferative effects against various human cancer cell lines, such as MCF7, HCT116, A431, and PaCa2, often with promising selectivity indices . Furthermore, the spiro-indole core has garnered attention in antiviral research, with some derivatives demonstrating anti-SARS-CoV-2 properties in viral infection models . This compound serves as a critical synthetic intermediate for further functionalization. Researchers can readily modify the piperidine nitrogen or the indoline ring system to create diverse chemical libraries. The product is offered with a purity of >97% (by HPLC) and is available for immediate shipment. 5-Methylspiro[indoline-3,4'-piperidine] is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B12634935 5-Methylspiro[indoline-3,4'-piperidine]

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWECUYOWNPNWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 5 Methylspiro Indoline 3,4 Piperidine Derivatives

Elucidating Key Structural Motifs for Enhanced Biological Activity

The biological activity of 5-methylspiro[indoline-3,4'-piperidine] derivatives is intrinsically linked to several key structural motifs that are fundamental to their interaction with biological targets. These motifs include the spirocyclic center, the indoline (B122111) ring system, and the piperidine (B6355638) ring.

The spirocyclic core is a defining feature, providing a rigid framework that orients appended functional groups in specific three-dimensional arrangements. This rigidity can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The spiro-quaternary carbon center has been recognized for its significant therapeutic potential in targeting a variety of human diseases.

The indoline moiety serves as a crucial anchor and a platform for substitution. The nitrogen atom of the indoline ring and the aromatic portion are key sites for modification to modulate the electronic and lipophilic properties of the molecule. For instance, the indoline nitrogen can be substituted with various groups to explore interactions with specific receptor pockets.

The piperidine ring is another critical component, with its nitrogen atom offering a key point for modification. The basicity of the piperidine nitrogen can be important for forming salt bridges or hydrogen bonds with target proteins. N-substitution on the piperidine ring has been shown to significantly influence the pharmacological profile of these compounds.

Impact of Indoline Ring Substitution on Bioactivity (e.g., Methyl Group at C5)

Substitutions on the aromatic portion of the indoline ring have a profound impact on the bioactivity of spiro[indoline-3,4'-piperidine] (B44651) derivatives. The position and nature of these substituents can influence potency, selectivity, and pharmacokinetic properties.

The presence of a methyl group at the C5 position of the indoline ring is a key feature of the parent compound. While direct SAR studies isolating the effect of the C5-methyl group are not extensively detailed in the provided search results, the inclusion of this group in various active compounds suggests its importance. In broader medicinal chemistry, a methyl group at this position can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets of target proteins. For example, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, 5-methylindoline-2,3-dione was used as a starting material for the synthesis of active spiro-thiazolidine derivatives nih.govacs.org.

Other substitutions on the indoline ring have also been explored. For instance, the introduction of electron-withdrawing groups like halogens or nitro groups can significantly alter the electronic properties of the aromatic ring and influence binding interactions. In a series of spirooxindole derivatives, compounds with a 5-bromo or 5-nitro substitution on the indoline ring were synthesized and evaluated for their anticancer activity mdpi.com.

CompoundIndoline Ring SubstitutionBiological Target/ActivityReference
Spiro-thiazolidine derivatives5-MethylDual 5-LOX/sEH inhibitors nih.govacs.org
Spirooxindole-pyrrolines5-BromoAnticancer (CD44 inhibitors) mdpi.com
Aminopyridyl/pyrazinyl spiro[indoline-3,4′-piperidine]-2-onesUnsubstituted and substitutedc-Met/ALK inhibitors nih.govacs.orgnih.gov

Influence of Piperidine Ring Modifications on Target Affinity and Selectivity

Modifications to the piperidine ring of the 5-methylspiro[indoline-3,4'-piperidine] scaffold are a critical strategy for fine-tuning target affinity and selectivity. The piperidine nitrogen, in particular, is a common site for derivatization.

N-Alkylation and N-Arylation: The substitution on the piperidine nitrogen can significantly impact the compound's interaction with the target. For instance, in a series of novel 1'-methylspiro[indoline-3,4'-piperidine] derivatives, the presence of the N-methyl group was a key feature of the synthesized compounds that exhibited anti-tumor activity benthamdirect.com. These derivatives were further modified by reacting the indoline nitrogen with substituted benzenesulfonyl chlorides benthamdirect.com. In another study, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were investigated as opioid receptor antagonists, where the nature of the N-substituent was found to affect opioid receptor binding affinity and antagonist potency nih.gov.

Introduction of Functional Groups: The incorporation of various functional groups onto the piperidine ring can introduce new interaction points with the biological target. For example, the synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which were identified as potent and selective c-Met/ALK dual inhibitors, highlights the importance of specific substitutions on the piperidine ring for achieving high potency nih.govacs.orgnih.gov.

The table below summarizes the influence of some piperidine ring modifications on biological activity.

ModificationExample Compound SeriesImpact on BioactivityReference
N-Methylation1'-methylspiro[indoline-3,4'-piperidine] derivativesExhibited anti-tumor activity against various cell lines. benthamdirect.com
N-Substitution with larger groupsN-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesModulated opioid receptor affinity and antagonist potency. nih.gov
Substitution with aminopyridyl/pyrazinyl groupsAminopyridyl/pyrazinyl spiro[indoline-3,4′-piperidine]-2-onesPotent and selective c-Met/ALK inhibition. nih.govacs.orgnih.gov

Conformational Rigidity and its Role in Binding Specificity to Biological Targets

A key advantage of the spiro[indoline-3,4'-piperidine] scaffold is its inherent conformational rigidity. Unlike more flexible acyclic or monocyclic systems, the spirocyclic nature locks the two rings in a defined spatial orientation. This pre-organization of the molecule can have a significant impact on its binding specificity to biological targets.

The rigid framework reduces the number of possible conformations the molecule can adopt in solution. Consequently, the energetic cost of adopting the specific conformation required for binding to a receptor (the bioactive conformation) is lower. This can lead to a more favorable binding entropy and, therefore, higher binding affinity.

The defined stereochemistry of the spiro center further contributes to binding specificity. Different stereoisomers can exhibit significantly different biological activities, as the spatial arrangement of atoms will dictate how well the molecule fits into the chiral environment of a protein's binding pocket.

Mechanistic and Pharmacological Investigations of 5 Methylspiro Indoline 3,4 Piperidine Analogues

Kinase Inhibition Profiles

Derivatives of the spiro[indoline-3,4'-piperidine] (B44651) scaffold have demonstrated significant potential as inhibitors of several key protein kinases implicated in cancer pathogenesis.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in numerous human cancers, making the c-Met/HGF pathway a critical target for anticancer therapies. nih.govresearchgate.net A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated as potent c-Met inhibitors. nih.gov

One standout analogue, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (also known as compound 5b or SMU-B), was identified as a highly potent and selective c-Met inhibitor. nih.govresearchgate.net This compound exhibited single-digit nanomolar biochemical potency. researchgate.net Crucially, its mechanism of action was confirmed through its ability to modulate c-Met activity within cellular systems. In in vivo pharmacodynamic studies, compound 5b was shown to significantly inhibit the phosphorylation of the c-Met kinase. nih.govresearchgate.net At a dose of 20 mg/kg, a marked inhibition of c-Met phosphorylation was observed, and the signal was completely suppressed at doses of 40 and 80 mg/kg, demonstrating a clear dose-dependent effect on the target kinase. researchgate.net

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected Spiro[indoline-3,4'-piperidine]-2-one Analogues


CompoundStructure Highlightsc-Met IC50 (nM)Reference
5b (SMU-B)1'-methyl, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]<10 google.com

Anaplastic lymphoma kinase (ALK) is another important receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in certain cancers, most notably in a subset of non-small-cell lung cancer. nih.gov The spiro[indoline-3,4'-piperidine] scaffold has proven effective for developing dual inhibitors targeting both c-Met and ALK.

The aforementioned compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B), was also identified as a potent ALK inhibitor. nih.gov It demonstrated less than 100 nM cellular potency against ALK kinase. researchgate.net This dual activity is significant, as exemplified by approved drugs that also target both kinases. A kinase panel screening of compound 5b against 97 different kinases confirmed its high selectivity for c-Met and ALK. researchgate.net

Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their inhibitors are a key area of cancer drug development. While the broader class of indole-containing compounds has been investigated for CDK inhibition, specific data for 5-Methylspiro[indoline-3,4'-piperidine] analogues are not extensively detailed in the reviewed literature. For instance, certain oxindole-indole conjugates have shown good inhibitory activity against CDK4. nih.gov Molecular docking studies on some 1'-Methylspiro[indoline-3,4'-piperidine] derivatives have suggested strong binding affinities to CDK proteins, though specific inhibitory concentration data from biochemical or cellular assays for these exact analogues are not prominently published.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, contributes to many types of cancer. nih.gov Research into structurally related spiro compounds has shown potential for EGFR inhibition. A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones were synthesized and evaluated for multi-targeted inhibitory properties. nih.gov Several of these compounds demonstrated promising inhibitory activity against EGFR. nih.gov

Table 2: EGFR Inhibition by Selected Dispiro[indoline-pyrrolidine-piperidine] Analogues


CompoundStructure Highlights% Inhibition of EGFRReference
6cR = Ph, R′ = Et, R″ = H69.6% nih.gov
6nR = 3,4-(H3CO)2C6H3, R′ = Me, R″ = H69.6% nih.gov
6fR = 4-FC6H4, R′ = Me, R″ = Cl69.3% nih.gov
6iR = 4-ClC6H4, R′ = Me, R″ = H68.7% nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov The same series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones that showed EGFR activity were also found to have multi-targeted inhibitory effects against VEGFR-2. nih.gov This suggests that spiro-piperidine based scaffolds can be designed to inhibit multiple key pathways in cancer progression.

Interactions with Neurotransmitter Systems

Beyond kinase inhibition, the spiro[indoline-3,4'-piperidine] core has been shown to interact with key components of neurotransmitter systems, indicating its potential for development in treating neurological and endocrine-related conditions.

One of the most significant findings is the identification of the vesicular acetylcholine (B1216132) transporter (VAChT) as a novel target for spiroindoline compounds. plos.orgplos.org VAChT is responsible for loading acetylcholine into synaptic vesicles for subsequent release. nih.gov A chemical library of spiro[indoline-3,4'-piperidine] compounds was screened, leading to the discovery of molecules with potent insecticidal activity. plos.org Further investigation confirmed that these compounds act directly on the VAChT, representing a new class of chemical ligands for this transporter. plos.org

Additionally, the spiro[indoline-3,4'-piperidine] moiety has been successfully used as a peptide mimetic in the design of growth hormone secretagogues. nih.gov In one study, this spiro group was used to replace the Phenylalanine residue in a segment of ghrelin, a natural hormone that stimulates the release of growth hormone. nih.gov The resulting synthetic agonists demonstrated functional potency similar to ghrelin, acting on the growth hormone secretagogue receptor (GHSR), a G-protein-coupled receptor. nih.govebi.ac.uk

Furthermore, various analogues have been investigated for their effects on the central nervous system, with patents describing their utility as antidepressants, anticonvulsants, and tranquilizers. google.com Specific derivatives have also been developed as vasopressin V1a receptor antagonists, with potential applications in treating anxiety and depressive disorders. google.com

Vesicular Acetylcholine Transporter (VAChT) Modulation

The vesicular acetylcholine transporter (VAChT) has been identified as a novel target for insecticides based on the spiro[indoline-3,4'-piperidine] scaffold. nih.gov High throughput screening of a spiroindoline chemical library revealed several compounds with significant insecticidal activity. nih.gov Further investigation linked this activity directly to VAChT, a critical protein in cholinergic neurotransmission responsible for packaging acetylcholine into synaptic vesicles. nih.gov The high affinity of these spiroindoline compounds for insect VAChT was confirmed through binding studies, which showed sensitivity to the known VAChT inhibitor vesamicol (B58441). nih.gov

Structure-activity relationship studies on vesamicol analogues, including N-hydroxy(phenyl)alkyl derivatives of 1-methylspiro[1H-indoline-3,4'-piperidine], have been conducted to explore their binding affinity for VAChT. While some of these derivatives displayed moderately high affinity for the transporter, none were found to be more potent than vesamicol itself. nih.gov This suggests that while the spiro[indoline-3,4'-piperidine] core is a viable scaffold for VAChT interaction, modifications to the piperidyl fragment require careful optimization to enhance potency. nih.gov Research into heteroaromatic derivatives of piperidines has also yielded potent VAChT ligands, with some compounds displaying high affinity (Ki = 0.93 - 18 nM) and selectivity over other receptors. researchgate.net

Cholinergic Neurotransmission Pathway Regulation

Analogues of 5-Methylspiro[indoline-3,4'-piperidine] regulate the cholinergic neurotransmission pathway through multiple mechanisms. The primary mechanism, as noted above, is the modulation of the Vesicular Acetylcholine Transporter (VAChT), which directly interferes with the loading of acetylcholine into vesicles prior to its release at the synapse. nih.gov

A secondary and significant mechanism involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its signal. Inhibition of these enzymes increases the concentration and duration of acetylcholine, a therapeutic strategy for conditions like Alzheimer's disease. rsc.org Synthetic studies have produced novel dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] that demonstrate promising inhibitory activity against both AChE and BChE. rsc.orgnih.gov Certain compounds in this class were found to be more selective for AChE over BChE, a desirable trait for potential therapeutic agents. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] Derivatives Data sourced from referenced studies indicating promising efficacy against AChE and BChE.

CompoundTarget EnzymeActivitySelectivity
8e AChE / BChEPromising EfficacyMore selective for AChE
8g AChE / BChEPromising EfficacyMore selective for AChE

Modulation of Serotonin (B10506) and Dopamine (B1211576) Transporters (General Indole (B1671886)/Piperidine (B6355638) Scaffold Relevance)

The broader indole and piperidine structural motifs are well-established pharmacophores for interacting with monoamine transporters, including those for serotonin (SERT) and dopamine (DAT). Indole derivatives are recognized as potent serotoninergic modulators. mdpi.com Specifically, indolylpropyl-piperazine derivatives have been successfully developed as high-affinity SERT ligands. mdpi.com Docking simulations indicate that the indole moiety often situates itself within a deep hydrophobic sub-pocket of the transporter's orthosteric site. mdpi.com

Similarly, the piperidine scaffold is a key component in ligands targeting dopamine receptors. researchgate.net Research into multi-target ligands for schizophrenia has focused on indazole and piperazine (B1678402) scaffolds to modulate dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net Furthermore, studies on vesamicol analogues, including derivatives of 1-methylspiro[1H-indoline-3,4'-piperidine], revealed that some compounds exhibited higher affinity for the dopamine transporter than cocaine, a well-known DAT inhibitor. nih.gov This highlights the versatility of the spiro-indole-piperidine framework in targeting various neurotransmitter systems.

Cellular Signaling Pathway Interventions

Regulation of Cellular Proliferation and Survival Pathways

Derivatives of the spiro[indoline-3,4'-piperidine] scaffold have demonstrated significant antiproliferative effects in various cancer cell lines. Preliminary in vitro studies on 1'-methylspiro[indoline-3,4'-piperidine] analogues show potent cytotoxicity against human carcinoma cells, including breast (MCF-7), lung (A549), and colon (HCT116) cancer lines. vulcanchem.com The proposed mechanisms for this activity include the inhibition of tubulin polymerization, interference with topoisomerase II, and modulation of the Bcl-2/Bax apoptosis pathway. vulcanchem.com

Related spirooxindole-pyrroline derivatives have also been shown to robustly induce the generation of reactive oxygen species (ROS) in cancer cells, leading to abnormalities in cellular architecture and eventual cell death. mdpi.com These compounds have been found to interact with key signaling proteins such as CD44, EGFR, AKR1D1, and HER-2. mdpi.com

Table 2: Antiproliferative Activity of 1'-methylspiro[indoline-3,4'-piperidine] Analogues Data from in vitro studies on human carcinoma cell lines. vulcanchem.com

Cell LineCancer TypeIC₅₀ (μM)Putative Target
MCF-7 Breast12.4 ± 1.2Tubulin Polymerization
A549 Lung18.7 ± 2.1Topoisomerase II
HCT116 Colon9.8 ± 0.9Bcl-2/Bax Pathway

p53-MDM2 Interaction Modulation (for related spirooxindole derivatives)

A key strategy in modern cancer therapy is the reactivation of the p53 tumor suppressor protein. mdpi.comnih.gov In many cancers where p53 is not mutated, its function is suppressed by its negative regulator, murine double minute 2 (MDM2). mdpi.com The development of small molecules that disrupt the p53-MDM2 protein-protein interaction is a promising therapeutic approach. mdpi.comnih.gov

Spirooxindoles, which are structurally related to the spiro[indoline-3,4'-piperidine] core, have emerged as a highly efficacious class of MDM2 inhibitors. nih.gov These rigid heterocyclic compounds can fit into a specific hydrophobic pocket on the MDM2 protein, blocking its interaction with p53. mdpi.com This inhibition releases and activates p53, allowing it to arrest the cell cycle and induce apoptosis in cancer cells. mdpi.comnih.gov Studies have demonstrated that spirooxindole derivatives can inhibit cell proliferation and induce complete tumor regression without significantly affecting normal cells. nih.gov For instance, certain 3,3′-spirocyclopentene oxindoles have shown potent inhibition of the MDM2-p53 interaction and selective activation of p53 in cancer cells with wild-type p53. acs.org

Table 3: Inhibition of p53-MDM2 Interaction by Spirooxindole Derivatives Data from in vitro assays demonstrating efficacy against cancer cell lines with wild-type p53. acs.org

Cell LineIC₅₀ (μM)Assay
SJSA-1 up to 0.96Antiproliferation
HCT116 p53-wt 2.9Antiproliferation
MDM2-p53 up to 3.1 nMHTRF Assay

Diverse Biological Activities of Spiro[indoline-3,4'-piperidine] Derivatives

The spiro[indoline-3,4'-piperidine] scaffold has given rise to compounds with a wide array of biological functions beyond neurotransmitter modulation and general antiproliferative effects.

c-Met/ALK Inhibition: A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were developed as potent and highly selective dual inhibitors of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases. nih.govnih.gov Deregulation of these kinases is implicated in numerous human cancers. nih.gov One compound, SMU-B, demonstrated significant tumor growth inhibition in human gastric carcinoma xenograft models. nih.gov

Ghrelin Mimetics: Spiro(indoline-3,4'-piperidine) derivatives have been synthesized as small-molecule growth hormone secretagogues (GHS). nih.gov These compounds act as mimetics of ghrelin, a peptide hormone that stimulates the release of growth hormone. They have shown functional potency similar to ghrelin in assays measuring intracellular calcium elevation in cells expressing the human GHS receptor. nih.gov

CNS Activities: Patents describe spiro[indoline-3,4'-piperidine] compounds as being useful as antidepressants, anticonvulsants, and tranquilizers due to their ability to depress the central nervous system. google.com

Antimicrobial Properties: Spiro[indoline-3,2′- mdpi.comfrontiersin.orgacs.orgoxadiazols] have exhibited considerable antibacterial activity against B. subtilis, S. aureus, E. coli, and S. typhi, as well as antifungal properties against C. albicans, C. oxysporum, A. flavus, and A. niger. nih.gov

Table 4: Summary of Diverse Biological Activities for Spiro[indoline-3,4'-piperidine] Analogues

Biological ActivityCompound Class/ExampleTarget/MechanismReference
c-Met/ALK InhibitionAminopyridyl spiro[indoline-3,4'-piperidine]-2-ones (e.g., SMU-B)Receptor Tyrosine Kinase Inhibition nih.govnih.gov
Ghrelin MimeticSpiro(indoline-3,4'-piperidine) derivativesGrowth Hormone Secretagogue Receptor (GHSR1a) Agonism nih.gov
Antidepressant/AnticonvulsantSpiro[indoline-3,4'-piperidine]sCentral Nervous System Depression google.com
Antibacterial/AntifungalSpiro[indoline-3,2′- mdpi.comfrontiersin.orgacs.orgoxadiazols]Broad-spectrum antimicrobial activity nih.gov

Antiproliferative Effects Against Various Cancer Cell Lines (e.g., MCF7, A431, A549, BEL-7402, HeLa)

Analogues based on the spiro[indoline-piperidine] core have demonstrated notable antiproliferative properties against a panel of human cancer cell lines.

Derivatives of 1'-methylspiro[indoline-3,4'-piperidine] have been synthesized and evaluated for their in vitro antiproliferative activities against human lung cancer (A549), human hepatocellular carcinoma (BEL-7402), and human cervical cancer (HeLa) cell lines using the MTT assay. benthamdirect.com The results showed that these compounds exhibited good antiproliferative activities against all three cell lines. benthamdirect.com Specifically, a derivative containing a chloride atom on a phenyl ring (compound B5) showed the highest potency against the BEL-7402 cell line, with an IC50 value of 30.03±0.43 μg/mL. benthamdirect.com

In another study, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which are structurally related, revealed promising antiproliferation properties against human breast cancer (MCF7) and human skin carcinoma (A431) cell lines. nih.gov Several of these compounds exhibited potent inhibitory properties, with efficacies higher than the standard references, sunitinib (B231) and 5-fluorouracil. nih.gov Compound 6m was identified as the most effective agent against the MCF7 cell line. nih.gov Furthermore, 1′H-spiro-indoline-3,4′-pyridine derivatives have also been investigated, with compound 7 showing enhanced antiproliferative activity against the Caco-2 colorectal adenocarcinoma cell line. nih.gov

The mechanism for some of these analogues involves the inhibition of key signaling proteins. For instance, aminopyridyl/pyrazinyl substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and highly selective dual inhibitors of c-Met and ALK kinases. nih.gov

Table 1: Antiproliferative Activity of Spiro[indoline-piperidine] Analogues

Compound/Analogue Class Cell Line Activity (IC₅₀) Source
1'-Methylspiro[indoline-3,4'-piperidine] Derivatives A549, BEL-7402, HeLa Good antiproliferative activity benthamdirect.com
Compound B5 BEL-7402 30.03±0.43 μg/mL benthamdirect.com
Dispiro[indoline-pyrrolidine-piperidine] (Compound 6m) MCF7 3.597 µM nih.gov
Dispiro[indoline-pyrrolidine-piperidine] Analogues A431 Promising antiproliferation nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The spiro[indoline-piperidine] scaffold and its heterocyclic analogues have been explored for their antimicrobial potential. Spirocyclic compounds containing indole and pyridine (B92270) moieties are known for their activity against bacteria, fungi, and viruses. researchgate.net

Antibacterial Activity: A study on tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, synthesized using piperidine as a catalyst, showed that selected compounds possessed antibacterial activity against human pathogenic bacteria. thieme-connect.com Similarly, novel spiro[indoline-2,2'-pyrrolidin]-3-ones demonstrated inhibitory activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. haramaya.edu.et One of the derivatives showed a greater ability to inhibit Staphylococcus aureus in particular. haramaya.edu.et Other research has confirmed that compounds with a spiro[aminopyran-indole] core can exhibit potent antibacterial effects. nih.gov

Antifungal Activity: Various spiro-indoline derivatives have shown significant antifungal properties. A series of novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives were evaluated for their activity against dermatophytes and Candida. nih.gov Several compounds demonstrated stronger antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans than the reference drug, ketoconazole. nih.gov These compounds are believed to act as chitin (B13524) synthase inhibitors. nih.gov In another study, a chlorine-substituted spiro[indoline-2, 2'-pyrrolidine]-3-one derivative revealed good inhibitory activity against the fungal species Aspergillus Niger. haramaya.edu.et

Table 2: Antimicrobial Activity of Spiro[indoline-piperidine] Analogues

Analogue Class Organism Activity Noted Source
Tetrahydro-1′H-spiro[indoline-3,4′-quinoline] Human pathogenic bacteria Antibacterial activity thieme-connect.com
Spiro[indoline-2,2'-pyrrolidin]-3-ones Staphylococcus aureus High inhibitory ability haramaya.edu.et
Spiro[indoline-2,2'-pyrrolidin]-3-ones Escherichia coli Antibacterial activity haramaya.edu.et
Spiro[indoline-2,2'-pyrrolidin]-3-ones Aspergillus Niger Good inhibitory activity haramaya.edu.et
Spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] Trichophyton rubrum Stronger than ketoconazole nih.gov
Spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] Trichophyton mentagrophytes Stronger than ketoconazole nih.gov

Growth Hormone Secretagogue Receptor Ligand Activity

The spiro[indoline-3,4'-piperidine] moiety has been identified as a crucial component in the design of potent, non-peptidic agonists for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. nih.govcapes.gov.br These synthetic molecules act as ghrelin mimetics. nih.govebi.ac.uk

In a key study, researchers synthesized a series of small molecules derived from MK-0677, a potent synthetic growth hormone secretagogue. nih.govresearchgate.net By replacing the phenylalanine (Phe) residue in a tetrapeptide segment of ghrelin with a spiro[indoline-3,4'-piperidine] group, they created synthetic GHS-R1a agonists. nih.govebi.ac.uk These compounds were tested in a binding and functional assay that measured intracellular calcium elevation in HEK-293 cells expressing the human GHS-R1a. nih.govcapes.gov.br The results indicated that these spiro[indoline-3,4'-piperidine]-containing molecules exhibited functional potency similar to that of endogenous ghrelin. nih.govebi.ac.uk

Cholinesterase and Beta-Secretase Inhibition (for indole-piperidine amides)

A specific subclass of related compounds, indole-piperidine amides, has been investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease. documentsdelivered.comnih.gov This strategy aims to simultaneously inhibit both cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and β-secretase (BACE-1), key enzymes in the pathology of the disease. documentsdelivered.comnih.govresearchgate.net

A study reported the synthesis and biological evaluation of indole-piperidine amides as dual inhibitors. nih.gov The compound 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide) (23a) was found to inhibit human AChE (hAChE) and human BACE-1 (hBACE-1) with IC₅₀ values of 0.32 μM and 0.39 μM, respectively. documentsdelivered.comnih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor for both enzymes, with Ki values of 0.26 μM for hAChE and 0.46 μM for hBACE-1. documentsdelivered.comnih.gov Other synthesized N-benzyl substituted amides of 1H-indole-5-carboxylic acid also displayed moderate potency, particularly as inhibitors of BuChE. researchgate.netnih.gov

Table 3: Inhibitory Activity of Indole-Piperidine Amides

Compound Target Enzyme Activity Type Value Source
5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide) (23a) hAChE IC₅₀ 0.32 μM documentsdelivered.comnih.gov
hBACE-1 IC₅₀ 0.39 μM documentsdelivered.comnih.gov
hAChE Ki (mixed-type) 0.26 μM documentsdelivered.comnih.gov
hBACE-1 Ki (mixed-type) 0.46 μM documentsdelivered.comnih.gov

Anticonvulsant Properties

The spiro-indoline core is present in compounds that have been evaluated for anticonvulsant activity. nih.gov Research has shown that various structural analogues can protect against both electrically and chemically induced seizures in animal models. nih.gov

For example, tetrahydro-b-carboline spirooxindoles have been noted for their anticonvulsive activity. researchgate.net A study on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and their analogues demonstrated that almost all tested compounds could protect mice against maximal electroshock seizure (MES) and pentylenetetrazole (sc-Met) induced seizures. nih.gov The most active compound in the MES test was 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one , with an ED₅₀ of 27.97 mg/kg. nih.gov

More recently, a series of spirooxindole-4H-pyran derivatives were tested in a pentylenetetrazole (PTZ) induced epilepsy mouse model, with several compounds showing significant anticonvulsant activity. scispace.com Isatin (B1672199) (1H-indole-2,3-dione), a precursor for many of these spiro compounds, is itself an endogenous molecule known to possess anticonvulsant properties. scispace.com

Antidepressant Potential

Analogues of spiro[indoline-3,4'-piperidine] have been synthesized and evaluated as potential antidepressant agents. nih.govacs.org A series of 1-arylspiro[indoline-3,4'-piperidines] were assessed for their ability to prevent tetrabenazine (B1681281) (TBZ)-induced ptosis and to potentiate 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitching in rats, both common screening tests for antidepressant activity. nih.govnih.gov

Marked activity was observed for analogues with an ortho substituent on the pendant aromatic ring. nih.gov The lead compound, 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine] (25a) , was highly active in these models. nih.gov The potent in vivo activity of this compound, combined with only weak to moderate in vitro activity for blocking the neuronal reuptake of biogenic amines, suggests an atypical antidepressant profile compared to traditional tricyclic antidepressants. nih.gov Other spiro-piperidine derivatives have also been investigated as V1a receptor antagonists for the potential treatment of depressive disorders. google.com

Computational Chemistry and Molecular Modeling for 5 Methylspiro Indoline 3,4 Piperidine Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 5-methylspiro[indoline-3,4'-piperidine], to their biological targets.

Molecular docking studies have been instrumental in identifying and optimizing spiro[indoline-3,4'-piperidine] (B44651) derivatives as potent inhibitors of various protein kinases, which are crucial targets in oncology. Research has focused on designing these compounds to fit into the ATP-binding site of kinases like c-Met and Anaplastic Lymphoma Kinase (ALK).

For instance, a series of spiro[indoline-3,4'-piperidine]-2-ones were designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase. nih.gov In vitro assays confirmed that these compounds exhibited significant inhibitory effects, with IC₅₀ values ranging from 0.0147 to 17 μM. nih.gov Further studies led to the identification of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4'-piperidine]-2-one (referred to as compound 5b or SMU-B) as a highly potent and selective dual inhibitor of c-Met and ALK, with biochemical potencies in the single-digit nanomolar range. researchgate.net

Docking experiments not only help in understanding structure-activity relationships but also in predicting the binding energy, which estimates the affinity of a compound for its target. One study calculated the binding energies of a 1'-methylspiro[indoline-3,4'-piperidine] derivative (compound B5) with several key protein kinases, revealing strong potential interactions. nih.gov

Compound/Derivative SeriesBiological TargetMeasured/Predicted AffinityReference
Spiro[indoline-3,4'-piperidine]-2-onesc-Met KinaseIC₅₀ = 0.0147 - 17 μM nih.gov
Compound 5b (SMU-B)c-Met/ALK KinaseSingle-digit nM biochemical potency researchgate.net
Compound B5 (a 1'-methylspiro[indoline-3,4'-piperidine] derivative)CDKBinding Energy = -44.3583 kcal/mol nih.gov
c-MetBinding Energy = -38.3292 kcal/mol
EGFRBinding Energy = -33.3653 kcal/mol

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are key to the stability and specificity of the binding.

In docking studies of spiro[indoline-3,4'-piperidine] derivatives with the c-Met kinase domain (PDB code: 2WGJ), the 1′-methyl-2-oxo-spiro[indoline-3,4'-piperidine] moiety was found to be well-tolerated. researchgate.net This part of the molecule is often solvent-exposed, suggesting that it does not have a major impact on binding potency, allowing for modifications to improve physicochemical properties without compromising affinity. researchgate.net The core interactions that anchor the ligand are typically formed by other parts of the molecule with key residues in the kinase hinge region. For c-Met, these crucial interactions often involve hydrogen bonds with the backbone of residues like Met¹¹⁶⁰ and π-π stacking with aromatic residues such as Tyr¹¹⁵⁹. youtube.com Other important interactions can occur with residues like Asp¹²²² and Lys¹¹¹⁰, which stabilize the ligand in the ATP-binding site. youtube.com The analysis of these specific contacts provides a molecular basis for the observed activity and guides further structural modifications to enhance potency and selectivity.

Molecular Dynamics Simulations: Analysis of Conformational Changes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. ntu.edu.sg This computational technique simulates the motions of atoms and molecules, allowing researchers to assess the stability of the predicted binding mode, analyze conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy. ntu.edu.sgnih.gov

An MD simulation can validate a docking result; a predicted binding pose that is not stable and sees the ligand diffuse away from the binding pocket during the simulation is likely incorrect. nih.gov For stable complexes, MD simulations can reveal subtle but crucial conformational adjustments that occur upon ligand binding. researchgate.net These simulations are also essential for understanding the role of solvent molecules and for calculating thermodynamic properties of binding. nih.gov Although specific MD simulation studies focused exclusively on 5-Methylspiro[indoline-3,4'-piperidine] are not prevalent in the literature, this methodology is a standard and vital step in the computational evaluation of such compounds to confirm the stability of their interactions and to understand their dynamic behavior at the active site. ntu.edu.sgresearchgate.net

In Silico Design and Virtual Screening of Novel Spiro[indoline-3,4'-piperidine] Derivatives

The 5-methylspiro[indoline-3,4'-piperidine] scaffold serves as a valuable starting point for the in silico design of new, potentially more effective therapeutic agents. Computational modeling is integral to this design process. researchgate.net The general workflow involves a multi-step virtual screening framework to identify promising new derivatives from large compound libraries. researchgate.net

The process typically begins with the creation of a virtual library of compounds, which can number in the millions. researchgate.net These compounds are first filtered based on physicochemical properties to ensure drug-likeness, often using criteria such as Lipinski's Rule of Five. researchgate.net The remaining molecules are then computationally docked into the three-dimensional structure of the biological target. These docking runs are evaluated using scoring functions that estimate the binding affinity. researchgate.net Compounds with the best scores, indicating a high probability of strong binding, are selected as "hits." These hits are then subjected to more rigorous analysis, including visual inspection of binding modes and interaction patterns, before being prioritized for chemical synthesis and subsequent in vitro biological testing. researchgate.net This approach significantly narrows down the number of compounds that need to be synthesized, saving time and resources in the early stages of drug discovery. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For derivatives of 5-methylspiro[indoline-3,4'-piperidine], QSAR models can be developed to predict their inhibitory potency against targets like various kinases.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and steric features. nih.gov Using machine learning algorithms—such as multilinear regression (MLR) or more complex methods like support vector machines (SVM) and neural networks—a mathematical model is built that relates the descriptors to the observed activity. youtube.comnih.gov

The robustness and predictive power of the model are assessed through rigorous internal and external validation procedures. nih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized derivatives of the spiro[indoline-3,4'-piperidine] scaffold, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

QSAR Model ParameterDescriptionTypical Value for a Good Model
r² (Determination Coefficient)A measure of how well the model fits the training set data.> 0.85
Q² (Cross-validated r²)A measure of the model's internal predictive ability, assessed through cross-validation.> 0.70
r²_pred (External Validation r²)A measure of the model's ability to predict the activity of an external test set of compounds not used in model building.> 0.80

Note: The values in the table represent general benchmarks for robust QSAR models as indicated by literature on piperidine (B6355638) derivatives. nih.gov

Future Directions and Emerging Research Perspectives

Exploration of Novel Therapeutic Applications for 5-Methylspiro[indoline-3,4'-piperidine] Analogues

The structural rigidity and synthetic tractability of the spiro[indoline-3,4'-piperidine] (B44651) core have made it a fertile ground for generating analogues with a wide spectrum of biological activities. Research is increasingly targeting complex diseases where modulation of specific biological pathways is crucial.

A primary area of focus is oncology, where derivatives have shown significant promise as kinase inhibitors. The deregulation of receptor tyrosine kinases like c-Met and Anaplastic Lymphoma Kinase (ALK) is a known driver in various human cancers. nih.govresearchgate.net Analogues such as aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and highly selective dual inhibitors of c-Met and ALK. nih.govnih.gov For instance, compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (also known as SMU-B) demonstrated single-digit nanomolar biochemical potency against these kinases and significant tumor growth inhibition in gastric carcinoma xenograft models. nih.govnih.gov

Beyond c-Met and ALK, other research has demonstrated that spiro-3-indolin-2-one derivatives can exhibit multi-targeted inhibitory properties against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These findings are crucial as dual-targeting agents can offer improved efficacy and potentially overcome resistance mechanisms in cancer therapy. The antiproliferative properties of these compounds have been confirmed across a range of human cancer cell lines, including breast (MCF7), colon (HCT116), skin (A431), and pancreatic (PaCa2) cancers. nih.gov

Emerging research also points to the potential of these analogues in treating infectious diseases. Novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have been synthesized and shown to possess broad-spectrum antifungal activity, notably against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov Furthermore, in the search for treatments against viral pathogens, certain 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have demonstrated anti-SARS-CoV-2 properties in Vero cell models, indicating a new and urgent therapeutic avenue for this chemical class. nih.gov

Table 1: Therapeutic Applications of Spiro[indoline-3,4'-piperidine] Analogues

Analogue ClassTherapeutic TargetPotential ApplicationKey Research FindingsCitation
Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-onesc-Met, ALKOncology (Gastric Carcinoma)Identified potent, selective, and orally efficacious dual inhibitors with significant in vivo tumor growth inhibition. nih.govnih.gov
Spiro[indoline-3, 4'-piperidine]-2-onesc-MetOncologyCompounds exhibited significant inhibitory effect on c-Met with IC50 values in the nanomolar to low micromolar range. nih.gov
1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dionesEGFR, VEGFR-2Oncology (Breast, Colon, Pancreatic Cancer)Showed promising antiproliferative properties against multiple cancer cell lines with good selectivity. nih.gov
1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dionesSARS-CoV-2AntiviralDemonstrated anti-SARS-CoV-2 properties in a Vero cell viral infection model. nih.gov
Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivativesFungal Chitin (B13524) Synthase (putative)Antifungal (Dermatophytosis, Candidiasis)Exhibited broad-spectrum antifungal activity against various fungal strains, including drug-resistant variants. nih.gov
Spiro[indoline-3,4'-piperidine]sCentral Nervous SystemAntidepressant, AnticonvulsantEarly research identified the core scaffold's utility in depressing the central nervous system. google.com

Development of Advanced and Sustainable Synthetic Routes for Complex Derivatives

The synthesis of complex spirocyclic systems like 5-Methylspiro[indoline-3,4'-piperidine] and its derivatives has evolved significantly from classical methods. Future progress hinges on the development of more efficient, versatile, and environmentally benign synthetic strategies.

Classical routes often involved multi-step processes such as the bisalkylation of an oxindole (B195798) followed by reduction with potent reagents like lithium aluminum hydride. google.com While effective, these methods can lack efficiency and employ harsh reagents. Modern organic synthesis now offers a toolkit of advanced methodologies. Recent advances in the synthesis of piperidine (B6355638) derivatives, a core component of the spiro structure, include metal-catalyzed cyclizations, intramolecular amination, and radical-mediated cyclizations that offer high yields and stereocontrol. mdpi.comnih.gov For example, iron-catalyzed reductive amination and cobalt-catalyzed radical cyclization of linear amino-aldehydes have proven effective for creating the piperidine ring. nih.gov

Multi-component reactions (MCRs) are particularly powerful for building molecular complexity in a single step. The synthesis of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones was achieved through a regioselective multi-component azomethine dipolar cycloaddition reaction, highlighting the efficiency of MCRs in generating complex spiro systems. nih.gov

Furthermore, there is a strong push towards sustainable or "green" chemistry to minimize environmental impact. For the synthesis of related spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, cost-effective and ecologically benign techniques such as high-speed ball milling (HSBM), microwave (MW) irradiation, and continuous flow (CF) chemistry have been successfully implemented. mdpi.com These methods often lead to shorter reaction times, higher yields, and reduced solvent waste compared to conventional heating. mdpi.com The application of such sustainable techniques to the synthesis of spiro[indoline-3,4'-piperidine] derivatives is a key future direction, enabling rapid and environmentally friendly library generation for drug screening.

Table 2: Comparison of Synthetic Methodologies for Spiro[indoline-3,4'-piperidine] and Related Scaffolds

MethodologyDescriptionAdvantagesExample ApplicationCitation
Classical Synthesis (e.g., Oxindole Alkylation/Reduction)Multi-step synthesis involving alkylation of an oxindole and subsequent reduction.Established and understood reaction pathways.Preparation of early spiro[indoline-3,4'-piperidine] compounds. google.com
Multi-Component Reactions (MCRs)A one-pot reaction where three or more reactants combine to form a single product, incorporating most atoms of the starting materials.High atom economy, efficiency, and rapid generation of molecular complexity.Synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] diones. nih.gov
Metal-Catalyzed CyclizationUse of transition metals (e.g., iron, cobalt) to catalyze the intramolecular formation of the piperidine ring.High yields, good functional group tolerance, and potential for asymmetric synthesis.General synthesis of piperidines via reductive amination or radical cyclization. nih.gov
Microwave (MW) IrradiationUsing microwave energy to heat reactions, often leading to dramatic rate acceleration.Reduced reaction times, improved yields, and cleaner reactions.Synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones. mdpi.com
Continuous Flow (CF) ChemistryPerforming reactions in a continuously flowing stream within a reactor.Excellent control over reaction parameters, enhanced safety, and scalability.Synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones. mdpi.com

Integrative Approaches Combining Experimental and Computational Methodologies in Drug Discovery

The synergy between experimental synthesis and in silico modeling is accelerating the discovery and optimization of new drugs based on the spiro[indoline-3,4'-piperidine] scaffold. This integrative approach allows for a more rational and resource-efficient exploration of the vast chemical space.

Molecular docking is a cornerstone of this approach, providing crucial insights into how these molecules interact with their biological targets. In the development of c-Met inhibitors, docking studies were used to verify experimental results and elucidate the molecular mechanisms responsible for the high activity of spiro[indoline-3,4'-piperidine]-2-ones. nih.gov These computational models help predict binding affinities and poses, guiding the design of new analogues with improved potency and selectivity.

Beyond predicting binding, computational tools are used to forecast the pharmacokinetic properties of new compounds. The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is a critical step in screening chemical libraries to identify candidates with favorable drug-like properties. mdpi.com For instance, in silico analysis of spirooxindole-pyrrolines was used to evaluate their aqueous solubility and other key pharmacological measures early in the discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of computational insight. These models mathematically correlate the chemical structure of compounds with their biological activity. For spiro-3-indolin-2-one derivatives, QSAR models were successfully developed to explain and support their observed antiproliferative properties against cancer cells, providing a predictive framework for designing more potent agents. nih.gov

The modern drug discovery workflow for spiro[indoline-3,4'-piperidine] analogues is thus a cyclical and iterative process. It begins with computational design and screening, followed by targeted synthesis of the most promising candidates. These compounds are then subjected to in vitro and in vivo experimental testing, and the results are fed back into the computational models to refine the next generation of molecules. This integrated strategy was effectively used in the development of c-Met/ALK inhibitors, where designed compounds were synthesized, modeled, and tested in a series of pharmacological assays to identify a lead candidate with excellent in vivo efficacy. nih.gov

Table 3: Application of Integrative Methodologies in Spiro[indoline-3,4'-piperidine] Research

MethodologyPurposeKey Findings / ApplicationCitation
Molecular DockingTo predict and analyze the binding mode and affinity of ligands with their protein targets.Verified the binding mechanism of spiro[indoline-3, 4'-piperidine]-2-ones to c-Met kinase and guided inhibitor design. nih.gov
ADME PredictionIn silico screening of drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion).Assessed aqueous solubility and other pharmacological parameters for novel spirooxindole-pyrrolines to prioritize candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)To build mathematical models that correlate chemical structure with biological activity.Explained and supported the observed antiproliferative properties of spiro-3-indolin-2-ones, enabling prediction-guided synthesis. nih.gov
Integrated Drug Discovery WorkflowCombining computational design, chemical synthesis, and biological testing in a cyclical process.Successfully identified a potent and orally bioavailable c-Met/ALK dual inhibitor through a rational design-synthesis-test cycle. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Methylspiro[indoline-3,4'-piperidine], and what analytical methods are critical for confirming its structure?

  • Methodological Answer : The synthesis typically involves multistep reactions starting from readily available precursors. For example, spiro compounds can be synthesized via cyclization reactions using reagents like isothiocyanates, methyl propiolate, and triethylamine under reflux conditions . Key analytical techniques include:
  • IR spectroscopy to identify functional groups (e.g., carbonyl or amine stretches).
  • NMR spectroscopy (¹H and ¹³C) for structural elucidation and stereochemical assignment.
  • X-ray crystallography to resolve absolute configuration, as demonstrated in studies where CCDC-deposited single-crystal data provided unambiguous structural confirmation .
  • HPLC-MS for purity assessment and molecular ion detection .

Q. How can researchers ensure the purity of 5-Methylspiro[indoline-3,4'-piperidine] during synthesis?

  • Methodological Answer : Purity is ensured through:
  • Thin-layer chromatography (TLC) for real-time reaction monitoring.
  • Column chromatography for isolation of intermediates and final products .
  • Recrystallization from solvents like ethanol or dichloromethane.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. What experimental design strategies can optimize the synthesis yield of 5-Methylspiro[indoline-3,4'-piperidine]?

  • Methodological Answer : A factorial design approach is recommended to systematically evaluate variables such as temperature, solvent polarity, and catalyst loading . For example:
  • 2^k factorial designs can identify interactions between parameters (e.g., reflux time vs. reagent stoichiometry).
  • Response surface methodology (RSM) may optimize reaction conditions by modeling nonlinear relationships between variables.
  • Evidence from spiro[indoline-3,4'-pyridine] syntheses highlights the importance of solvent selection (e.g., aqueous vs. organic phases) and ultrasonic irradiation for enhancing reaction rates .

Q. How should researchers address contradictions in spectroscopic data when characterizing novel spiro compounds?

  • Methodological Answer : Contradictions arise due to dynamic stereochemistry or solvent-induced shifts. Mitigation strategies include:
  • Cross-validation using complementary techniques (e.g., X-ray vs. NOESY NMR for spatial arrangement) .
  • Computational modeling (DFT or MD simulations) to predict spectroscopic profiles and compare with empirical data .
  • Variable-temperature NMR to assess conformational flexibility and resolve overlapping signals .

Q. What role does computational chemistry play in predicting the reactivity of 5-Methylspiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer : Computational tools enable:
  • Reactivity prediction : Quantum mechanical calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites for functionalization .
  • Transition-state analysis : Elucidate mechanisms of spiro-ring formation or ring-opening reactions.
  • Solvent effects : COSMO-RS models simulate solvent interactions to guide reaction medium selection .

Q. What are the challenges in scaling up laboratory-scale synthesis of 5-Methylspiro[indoline-3,4'-piperidine] to pilot studies?

  • Methodological Answer : Key challenges include:
  • Heat and mass transfer limitations : Use microreactor systems to maintain reaction efficiency at larger scales .
  • Byproduct formation : Implement in-line analytics (e.g., PAT tools) for real-time monitoring.
  • Process safety : Assess thermal stability using DSC/TGA and mitigate risks through controlled addition protocols .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between theoretical and experimental melting points for spiro compounds?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. Steps include:
  • DSC analysis to detect polymorph transitions.
  • Recrystallization screening using solvents of varying polarity.
  • PXRD to compare experimental vs. simulated diffraction patterns .

Future Directions

Q. What emerging technologies could advance the study of 5-Methylspiro[indoline-3,4'-piperidine]?

  • Methodological Answer : Innovations include:
  • AI-driven autonomous labs for high-throughput synthesis and optimization .
  • Cryo-EM for analyzing supramolecular assemblies of spiro compounds.
  • Machine learning to predict synthetic pathways using reaction databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.